molecular formula C30H22F2N6O3 B612287 Merestinib CAS No. 1206799-15-6

Merestinib

Cat. No.: B612287
CAS No.: 1206799-15-6
M. Wt: 552.5 g/mol
InChI Key: QHADVLVFMKEIIP-UHFFFAOYSA-N
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Chemical Reactions Analysis

Merestinib undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

Biological Activity

Merestinib (LY2801653) is an oral multikinase inhibitor primarily designed to target the MET kinase, which is often upregulated in various cancers. This compound exhibits significant antitumor activity and has been investigated in several clinical trials for its efficacy and safety profile. Below is a detailed examination of its biological activity, including pharmacokinetics, case studies, and research findings.

This compound functions by inhibiting multiple receptor tyrosine kinases (RTKs), including:

  • MET
  • MST1R (RON)
  • AXL
  • ROS1
  • PDGFRA
  • FLT3
  • TEK
  • DDR1/DDR2
  • MERTK

Additionally, it inhibits serine/threonine kinases such as MKNK1 and MKNK2, which are involved in the phosphorylation of eukaryotic translation initiation factor 4E (eIF4E) . This inhibition can disrupt pathways that promote tumor growth and survival, particularly in cancers with MET overexpression.

Phase I Trials

A pivotal Phase I trial evaluated the safety and tolerability of this compound in patients with advanced cancer. Key findings included:

  • Patient Population : 186 patients with various advanced solid tumors.
  • Dosing : The recommended dose was established at 120 mg once daily.
  • Responses : One complete response and three partial responses were observed in cholangiocarcinoma patients. Overall, 32% of patients achieved stable disease .

Combination Therapy

This compound has also been studied in combination with other agents:

  • Ramucirumab : A Phase Ia/b study assessed the combination with ramucirumab in previously treated metastatic colorectal cancer (mCRC). Results indicated that approximately 50% of patients achieved stable disease, with a median progression-free survival (PFS) of 3.3 months and overall survival (OS) of 8.9 months .
  • Cetuximab and Other Agents : Additional studies explored combinations with cetuximab, cisplatin, and gemcitabine. These combinations aimed to enhance anticancer efficacy while maintaining tolerable safety profiles .

Pharmacokinetics

The pharmacokinetic analysis of this compound revealed:

  • C_max : Maximum observed plasma concentration.
  • t_max : Time to reach C_max.
  • AUC_0–24 : Area under the concentration-time curve from time 0 to 24 hours.
  • Half-life : The elimination half-life was assessed to understand dosing intervals better.

These parameters were crucial for determining appropriate dosing regimens and understanding drug interactions .

Case Studies

Several case studies illustrate the clinical impact of this compound:

  • A patient with cholangiocarcinoma achieved a complete response after treatment with this compound, showcasing its potential effectiveness in specific cancer types.
  • In a cohort of patients treated for head and neck squamous cell carcinoma (HNSCC), this compound demonstrated activity against tumors with MET pathway alterations, which were present in 52%–68% of cases .

Safety Profile

The safety profile of this compound has been characterized by manageable adverse events (AEs), consistent with those expected from similar kinase inhibitors. Notably:

  • Treatment-related adverse events were reported but were generally mild to moderate.
  • One patient experienced dose-limiting toxicity (proteinuria) during combination therapy with ramucirumab .

Q & A

Basic Research Questions

Q. What are the primary molecular targets of Merestinib, and how do they influence experimental design in oncology research?

this compound is a multi-kinase inhibitor targeting c-Met, Axl, DDR1/2, and other tyrosine kinases (Ki/IC50 values: c-Met = 2 nM, DDR1 = 0.1 nM, Axl = 2 nM) . In preclinical studies, researchers should prioritize assays measuring phosphorylation inhibition of these targets (e.g., Western blot for p-c-Met or p-Axl) and pair them with functional readouts like cell proliferation or apoptosis (cleaved caspase-3/PARP-1). Use isogenic cell lines with varying target expression levels to validate specificity .

Q. Which in vitro models are most suitable for evaluating this compound’s efficacy in pancreatic ductal adenocarcinoma (PDAC) research?

Key PDAC cell lines include AsPC-1 (high metastatic potential) and PANC-1 (mesenchymal phenotype). Co-culture systems with cancer-associated fibroblasts (CAFs) are critical for studying stromal interactions, as this compound inhibits both epithelial and stromal proliferation (e.g., 91.6% growth inhibition in CAFs at mid-dose combinations) .

Q. How does this compound’s pharmacokinetic profile influence dosing schedules in animal studies?

this compound is orally bioavailable with sustained target inhibition. For subcutaneous xenograft models (e.g., MKN-45 gastric cancer), daily oral dosing at 30 mg/kg achieves tumor regression (-9.7 mm³ vs. 503 mm³ in controls). Include plasma/tumor pharmacokinetic (PK) sampling to correlate exposure with efficacy .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on this compound’s efficacy across cell lines with varying c-Met expression levels?

In SNU-1 gastric cells (low p-c-Met), this compound shows 50% inhibition vs. 82% in high p-c-Met MKN-45 cells . To address discrepancies:

  • Perform phospho-kinase arrays to identify compensatory pathways (e.g., EGFR/IGF-1R activation).
  • Use CRISPR/Cas9 knockout models to isolate c-Met dependency.
  • Apply synergy analysis (e.g., Chou-Talalay method) when combining this compound with other inhibitors .

Q. What experimental strategies optimize this compound’s combination with nab-paclitaxel/gemcitabine to minimize stromal resistance in PDAC?

  • Sequential dosing : Pre-treat CAFs with this compound to reduce stromal barrier effects before chemotherapy.
  • Biomarker-driven selection : Prioritize tumors with high DDR1/2 or Axl expression via IHC.
  • 3D organoid models : Incorporate patient-derived PDAC organoids to mimic tumor-stroma crosstalk .

Q. How should researchers quantify this compound’s off-target effects in kinase profiling assays?

Use broad-spectrum kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target hits (e.g., FLT3 inhibition at IC50 = 7 nM). Validate functional relevance via rescue experiments with selective inhibitors (e.g., FLT3i quizartinib) .

Q. Methodological Considerations

Properties

IUPAC Name

N-[3-fluoro-4-[1-methyl-6-(1H-pyrazol-4-yl)indazol-5-yl]oxyphenyl]-1-(4-fluorophenyl)-6-methyl-2-oxopyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H22F2N6O3/c1-17-3-9-23(30(40)38(17)22-7-4-20(31)5-8-22)29(39)36-21-6-10-27(25(32)12-21)41-28-11-18-16-35-37(2)26(18)13-24(28)19-14-33-34-15-19/h3-16H,1-2H3,(H,33,34)(H,36,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHADVLVFMKEIIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C(=O)N1C2=CC=C(C=C2)F)C(=O)NC3=CC(=C(C=C3)OC4=C(C=C5C(=C4)C=NN5C)C6=CNN=C6)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H22F2N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20659635
Record name Merestinib
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URL https://comptox.epa.gov/dashboard/DTXSID20659635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

552.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206799-15-6
Record name Merestinib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1206799156
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Merestinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12381
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Merestinib
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Pyridinecarboxamide, N-(3-fluoro-4-((1-methyl6-(1H-pyrazol-4-yl)-1H-indazol-5-yl)oxy)phenyl)-1-(4-flurophenyl)-1,2-dihydro-6-methyl-2-oxo-*N-(3-Fluoro-4-((1-methyl-6-(1H-pyrazol-4-yl)-1H-indazol-5-yl)oxy)phenyl)-1-(4-fluorophenyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name MERESTINIB
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Synthesis routes and methods I

Procedure details

tert-Butyl 4-(5-(2-fluoro-4-(1-(4-fluorophenyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamido)phenoxy)-1-methyl-1H-indazol-6-yl)-1H-pyrazole-1-carboxylate (423.9 g, 649.50 mmol) is dissolved in DCM (4.24 L). HCl in MeOH (5.74 N, 799.99 mL, 4.59 mol) is added and the solution is heated at 30° C. for 1 hour. Then the reaction mixture is heated to 45° C. and DCM (1.5 L) is added. After two hours, the solution is heated to 50° C. and DCM (2 L) is added. After 3 hours, DCM (2 L) is added followed by HCl in MeOH (4.5 N, 721.67 mL, 3.25 mol). After another 45 min, DCM (1 L), HCl in MeOH (4.5 N, 288.67 mL, 1.30 mol), and MeOH (1.5 L) are added. The reaction solution is then heated to 60° C. After 4 hours, MeOH (2 L) is added and 10 min later DCM (1 L) is added followed by HCl in MeOH (4.5 N, 200 mL). After 5 hours, the reaction is complete. The reaction mixture is concentrated to about ⅓ volume. MeOH (2 L) is added and the solution is concentrated to a thick slurry. Again, MeOH (2 L) is added and the mixture is concentrated to a thick slurry. The slurry is cooled to about 10-15° C. and then filtered. The solids are washed with MeOH. The solids are placed in a 55° C. vacuum oven for 2 days to give the desired product N-(3-fluoro-4-(1-methyl-6-(1H-pyrazol-4-yl)-1H-indazol-5-yloxy)phenyl)-1-(4-fluorophenyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide hydrochloride (377 g, 92.8%). MS (m/z): 551.0 (M−H).
Name
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
2 L
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1.5 L
Type
solvent
Reaction Step Two
Name
Quantity
288.67 mL
Type
solvent
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Two
Name
Quantity
721.67 mL
Type
solvent
Reaction Step Three
Name
Quantity
2 L
Type
solvent
Reaction Step Four
Name
Quantity
2 L
Type
solvent
Reaction Step Five
Name
Quantity
1.5 L
Type
solvent
Reaction Step Six
Name
tert-Butyl 4-(5-(2-fluoro-4-(1-(4-fluorophenyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamido)phenoxy)-1-methyl-1H-indazol-6-yl)-1H-pyrazole-1-carboxylate
Quantity
423.9 g
Type
reactant
Reaction Step Seven
Name
Quantity
4.24 L
Type
solvent
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
799.99 mL
Type
solvent
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Name
Quantity
200 mL
Type
solvent
Reaction Step Eleven

Synthesis routes and methods II

Procedure details

To a round bottom flask is added tert-butyl 4-(5-(2-fluoro-4-(1-(4-fluorophenyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamido)phenoxy)-1-methyl-1H-indazol-6-yl)-1H-pyrazole-1-carboxylate (1.92 g, 2.94 mmol) and DCM (50 mL) followed by triethylsilane (1.88 mL, 11.77 mmol) and TFA (17.8 mL, 235.35 mmol). The reaction mixture is allowed to stir at RT for 1.5 hours. The solvent is removed and diluted into DCM (150 mL) and washed with saturated aqueous NaHCO3 solution (2×100 mL). The organic solution is dried with Na2SO4, and concentrated under reduced pressure to give a solid material. The solid is purified on a silica gel column eluting with DCM (A) and a 10% MeOH in DCM solution (B), gradient from 100% (A) to 75%(A):25%(B) over 70 min, held at this 75:25 ratio for 15 min to give the title compound as an off-white solid. The solid is dissolved in hot EtOH (50 mL) followed by a portion-wise addition of distilled water (250 mL) causing a white solid to precipitate. The solid is filtered over a Buchner funnel and washed with distilled water (3×15 mL), air dried, and vacuum dried at 60° C. for 15 hours to give the title compound as an off-white solid (1.27 g, 78% yield). MS (m/z): 552.8 (M+H).
Name
tert-butyl 4-(5-(2-fluoro-4-(1-(4-fluorophenyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamido)phenoxy)-1-methyl-1H-indazol-6-yl)-1H-pyrazole-1-carboxylate
Quantity
1.92 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.88 mL
Type
reactant
Reaction Step Two
Name
Quantity
17.8 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

A 12 L round bottom flask is equipped with overhead agitation, a thermocouple, and a N2 purge. tert-Butyl 4-(5-(4-amino-2-fluorophenoxy)-1-methyl-1H-indazol-6-yl)-1H-pyrazole-1-carboxylate (404 g, 954.08 mmol) is dissolved in DMF (2 L) and charged to the flask. DMF (1 L) is used to rinse the flask. 1-(4-Fluorophenyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (259.46 g, 1.05 mol) and EDCI (228.63 g, 1.19 mol) are added and it is rinse in with DMF (500 mL). Then HOBt (189.94 g, 1.24 mol) is added and it is again rinsed in with DMF (500 mL). Finally, DIPEA is slowly added (184.97 g, 1.43 mol). The dark solution is then stirred at RT over the weekend. To a 20 L bottom outlet flask is added DI water (3 L) and DCM (5 L). The reaction mixture is poured in and it is rinsed in with DCM (1 L). The organic layer is separated, washed with DI water (3×3 L), dried over Na2SO4, filtered, rinsed solids with DCM and concentrated the filtrate. EtOAc (2 L) is added to the residue and the solution is stirred for 1 hour. The product crystallizes out. The mixture is concentrated. Another portion of EtOAc (2 L) is added and concentrated to remove all of the DCM. EtOAc (650 mL) and MTBE (3 L) are added to the residue and the solution is stirred in an ice bath for 1 hour. The tan slurry is filtered using a polypropylene pad. The cake is rinsed with MTBE (2×500 mL). The light tan solid is dried overnight in the vacuum oven at 40° C. to give the crude product (553 g). The crude product is purified by silica gel column chromatography eluting with (50% EtOAc (50%):35% DCM (35%): n-heptane (15%)) to give the pure desired product tert-butyl 4-(5-(2-fluoro-4-(1-(4-fluorophenyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamido)phenoxy)-1-methyl-1H-indazol-6-yl)-1H-pyrazole-1-carboxylate (424 g, 68%). MS (m/z): 651.0 (M−H).
Name
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
259.46 g
Type
reactant
Reaction Step Two
Name
Quantity
228.63 g
Type
reactant
Reaction Step Two
Name
Quantity
189.94 g
Type
reactant
Reaction Step Three
Name
Quantity
1 L
Type
solvent
Reaction Step Four

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